Cas no 1936280-35-1 (2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid)
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1138936
- 1936280-35-1
- 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid
- 2-(2-Chlorothiophen-3-yl)-2-methylpropanoicacid
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- Inchi: 1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-12-6(5)9/h3-4H,1-2H3,(H,10,11)
- InChI Key: JRLLNSMQVQPGCC-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CS1)C(C(=O)O)(C)C
Computed Properties
- Exact Mass: 204.0011784g/mol
- Monoisotopic Mass: 204.0011784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 65.5Ų
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138936-0.05g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1138936-0.1g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1138936-0.25g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1138936-0.5g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1138936-1.0g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1138936-2.5g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1138936-5.0g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1138936-10.0g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1138936-1g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1138936-5g |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
1936280-35-1 | 95% | 5g |
$2650.0 | 2023-10-26 |
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid
Introduction to 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic Acid (CAS No. 1936280-35-1)
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid, identified by its CAS number 1936280-35-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of heterocyclic organic molecules, featuring a thiophene ring substituted with a chlorine atom at the 2-position and an acetic acid derivative at the 3-position. The presence of both chloro and methyl substituents on the thiophene ring contributes to its unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural characteristics of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid make it particularly interesting for medicinal chemistry. The thiophene core is a common motif in many biologically active molecules, including antiviral, antibacterial, and anticancer agents. The chlorine substituent at the 2-position enhances electrophilicity, facilitating further functionalization, while the methyl group at the 3-position influences the compound's solubility and metabolic stability. These features collectively contribute to its potential utility in drug discovery and development.
In recent years, there has been growing interest in thiophene derivatives due to their diverse pharmacological activities. For instance, studies have demonstrated that compounds containing the thiophene scaffold exhibit significant anti-inflammatory, analgesic, and antioxidant properties. The introduction of electron-withdrawing groups such as chlorine can modulate these activities by altering electronic distribution within the molecule. This has led to extensive research into synthesizing novel thiophene-based compounds for therapeutic purposes.
The synthesis of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid involves multi-step organic reactions, typically starting from commercially available precursors like 2-chlorothiophene and isobutyric acid or its derivatives. Advanced synthetic techniques such as cross-coupling reactions, nucleophilic substitution, and esterification are commonly employed to construct the desired structure efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.
The biological activity of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid has been explored in several preclinical studies. Researchers have investigated its potential as a kinase inhibitor, given the thiophene ring's ability to interact with protein targets. Additionally, its structural similarity to known bioactive molecules suggests possible applications in modulating enzyme activity and signal transduction pathways. These findings underscore the importance of this compound in developing novel therapeutic agents.
One of the most compelling aspects of 1936280-35-1 is its versatility in medicinal chemistry. The compound can be further modified through various chemical transformations to create libraries of derivatives with tailored properties. For example, replacing the chloro group with other functional groups or introducing additional heterocycles can lead to new compounds with enhanced biological activity. Such modifications are often guided by computational modeling and high-throughput screening techniques to identify promising candidates for further investigation.
The pharmacokinetic profile of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is another critical area of study. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for determining its suitability for clinical use. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize its metabolic pathways and identify potential side effects.
In conclusion, 1936280-35-1, or more accurately referred to as 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid, represents a promising compound in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further development into therapeutic agents. As research continues to uncover new applications for thiophene derivatives, compounds like this are likely to play an increasingly important role in addressing various medical challenges.
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